![molecular formula C9H15N7O2 B2907205 4-N-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine CAS No. 306290-88-0](/img/structure/B2907205.png)
4-N-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine
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Description
This compound is a derivative of pyrimidine, which is a basic aromatic ring that is a fundamental structure in nature, particularly in nucleic acids, vitamins, and antibiotics. The presence of the piperazine ring suggests potential bioactivity, as piperazine derivatives are often found in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a pyrimidine ring, a piperazine ring, and an amine group. These functional groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .Mechanism of Action
Target of Action
Similar compounds have been found to inhibit various kinases, particularly receptor tyrosine kinases such as vegfr1, vegfr2, vegfr3, pdgfrα, pdgfrβ, fgfr1, fgfr3, egfr, her2, c-kit, igf1r, flt-3, and hgfr . These kinases play crucial roles in cellular signaling, growth, and differentiation.
Safety and Hazards
properties
IUPAC Name |
4-N-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N7O2/c1-14-2-4-15(5-3-14)13-9-7(16(17)18)8(10)11-6-12-9/h6H,2-5H2,1H3,(H3,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZJPVMZFZQYPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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